beta-Neoendorphin
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H77N13O12/c1-32(2)26-41(65-51(76)42(28-33-10-4-3-5-11-33)62-46(71)31-60-45(70)30-61-47(72)38(56)27-34-15-19-36(68)20-16-34)50(75)64-40(13-8-24-59-54(57)58)48(73)63-39(12-6-7-23-55)49(74)66-43(29-35-17-21-37(69)22-18-35)52(77)67-25-9-14-44(67)53(78)79/h3-5,10-11,15-22,32,38-44,68-69H,6-9,12-14,23-31,55-56H2,1-2H3,(H,60,70)(H,61,72)(H,62,71)(H,63,73)(H,64,75)(H,65,76)(H,66,74)(H,78,79)(H4,57,58,59)/t38-,39-,40-,41-,42-,43-,44-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXIYIQLESPXIV-VLOLPVCOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CNC(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H77N13O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401029639 | |
| Record name | beta-Neoendorphin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401029639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1100.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77739-21-0 | |
| Record name | beta-Neo-endorphin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077739210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Neoendorphin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401029639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Biology and Biosynthesis of Beta Neoendorphin
Prodynorphin (PDYN) as the Precursor Protein
Beta-neoendorphin is an endogenous opioid peptide that originates from a larger precursor protein known as prodynorphin (PDYN). genecards.orgontosight.aiwikipedia.org The gene encoding this protein, the PDYN gene, gives rise to a preproprotein that undergoes a series of proteolytic cleavages to yield multiple biologically active peptides. genecards.orgsinobiological.comnih.gov In addition to this compound, the prodynorphin precursor is the source of several other opioid peptides, including α-neoendorphin, dynorphin (B1627789) A, dynorphin B (also known as rimorphin), and leu-enkephalin. genecards.orgmdpi.com This family of peptides, collectively referred to as dynorphins, are ligands for opioid receptors, with a particular preference for the kappa-opioid receptor (KOR). sinobiological.comwikipedia.org The structure of the PDYN gene and its encoded protein are conserved across various species, highlighting its fundamental biological importance.
Table 1: Major Peptides Derived from Prodynorphin
| Peptide | Amino Acid Sequence |
|---|---|
| This compound | YGGFLRKYP |
| Alpha-Neoendorphin (B1637691) | YGGFLRKYPK |
| Dynorphin A | YGGFLRRIRPKLKWDNQ |
| Dynorphin B (Rimorphin) | YGGFLRRQFKVVT |
| Leu-enkephalin | YGGFL |
This table is based on sequences available in public databases and scientific literature. wikipedia.orgqyaobio.com
Proteolytic Processing of Prodynorphin to this compound
The generation of this compound from its precursor is a multi-step process involving precise enzymatic cleavage. After synthesis, the prodynorphin protein is packaged into large dense-core vesicles within the neuron, where the proteolytic processing occurs. wikipedia.org This processing happens at specific sites on the precursor protein, which are typically marked by pairs of basic amino acids (like lysine (B10760008) and arginine) or, in some cases, a single basic residue. nih.govresearchgate.net
The key enzymes responsible for cleaving prodynorphin are a family of subtilisin-like endoproteases known as prohormone convertases (PCs). mdpi.comnih.gov The two major convertases involved in neuroendocrine precursor processing are PC1 (also called PC1/3) and PC2. escholarship.org Research indicates that PC2 plays a critical and specific role in the generation of dynorphin peptides, including the neoendorphins. wikipedia.orgnih.gov Studies using mice lacking the gene for PC2 showed a significant defect in the processing of prodynorphin, with a substantial reduction in the levels of dynorphin A and dynorphin B. nih.gov PC2 is capable of cleaving prodynorphin to produce α-neoendorphin, dynorphin A, and dynorphin B directly, without a prerequisite cleavage by PC1. researchgate.net The cleavage that separates α-neoendorphin from β-neoendorphin involves the removal of a C-terminal lysine residue, a process that results in the nine-amino-acid-long β-neoendorphin peptide. wikipedia.orgqyaobio.com
Given that they originate from the same precursor, this compound is frequently found co-localized in the same neurons and brain regions with other prodynorphin-derived peptides. umich.edu For example, studies in the rat hippocampus have demonstrated the presence and concomitant, potassium-stimulated release of dynorphin A, dynorphin B, α-neoendorphin, and β-neoendorphin. nih.gov This co-release suggests that this family of peptides may act in concert to modulate neurotransmission in specific circuits. nih.gov
However, the processing of prodynorphin can be tissue-specific, leading to different ratios of the final peptide products in different locations. nih.gov In the pituitary gland, for instance, the posterior lobe contains high and roughly equimolar concentrations of the smaller processed peptides, including α- and β-neoendorphin. nih.gov In contrast, the anterior pituitary predominantly contains larger, less-processed forms of these peptides, indicating differential enzymatic activity between the two lobes. nih.gov
Role of Prohormone Convertases
Neuronal Localization and Distribution of Prodynorphin Gene Expression
The expression of the prodynorphin (PDYN) gene is widespread throughout the central nervous system, though it is concentrated in specific neuronal populations. nih.govresearchgate.net This distribution dictates where this compound and its related peptides are synthesized and can exert their effects.
High levels of PDYN mRNA have been identified in numerous brain regions, including:
Hypothalamus: Particularly in the magnocellular neurons of the supraoptic and paraventricular nuclei. wikipedia.orgumich.edu
Hippocampus: Where its products are implicated in learning and memory. nih.gov
Striatum: Including the caudate nucleus, putamen, and nucleus accumbens, areas crucial for motor control and reward processing. frontiersin.org
Cerebral Cortex: With expression patterns that can differ between cortical layers and regions. researchgate.netfrontiersin.org
Brain Stem and Spinal Cord: In areas related to pain modulation. wikipedia.org
The type of neuron expressing PDYN varies by brain region. frontiersin.org For example, in the prefrontal cortex of primates, most PDYN-expressing neurons are excitatory (glutamatergic). frontiersin.org Conversely, in primary sensory cortices, they are primarily found in a subpopulation of inhibitory GABAergic interneurons. frontiersin.org This differential expression allows dynorphin peptides to modulate a wide array of neural circuits and behaviors.
Table 2: Selected Brain Regions with Notable Prodynorphin (PDYN) Expression
| Brain Region | Primary Function Association |
|---|---|
| Hypothalamus | Homeostasis, stress response, neuroendocrine control |
| Hippocampus | Learning, memory, mood regulation |
| Striatum (N. Accumbens, Caudate) | Reward, motivation, motor control |
| Cerebral Cortex | Higher cognitive functions, sensory processing |
| Amygdala | Emotion, fear, stress responses |
This table summarizes key areas of PDYN expression as described in the literature. umich.edunih.govresearchgate.netbiorxiv.org
Receptor Pharmacology and Signal Transduction Mechanisms of Beta Neoendorphin
Opioid Receptor Binding Affinity and Selectivity Profile
Beta-neoendorphin interacts with all three major types of opioid receptors (kappa, mu, and delta), but with a distinct affinity profile. nih.govontosight.ai It is generally characterized as a kappa-opioid receptor agonist. targetmol.combiorbyt.com The binding affinity can be influenced by subtle changes in the peptide structure. For instance, the conversion of α-neoendorphin to β-neoendorphin, which involves the removal of a single C-terminal lysine (B10760008) residue, results in a four- to five-fold decrease in potency at mu- and kappa-opioid receptors, while the potency at the delta-opioid receptor remains unchanged. nih.gov
| Receptor Subtype | Interaction Type | Relative Affinity/Potency |
| Kappa (κ) | Agonist | Highest affinity |
| Mu (μ) | Interaction/Agonism | Lower affinity than kappa |
| Delta (δ) | Interaction/Agonism | Lower affinity than kappa |
This compound demonstrates its highest affinity for the kappa-opioid receptor (KOR), where it functions as an agonist. nih.gov Along with other prodynorphin-derived peptides like dynorphins and α-neoendorphin, it is considered an endogenous ligand for the KOR. nih.govuniprot.org Studies using rabbit vas deferens, a tissue containing exclusively kappa-receptors, have shown that this compound significantly inhibits electrically-evoked contractions, confirming its agonist activity at this receptor. nih.gov In terms of inhibitory potency in this model, this compound was found to be less potent than dynorphin-(1-17) and α-neoendorphin. nih.gov This interaction with KORs is fundamental to many of its physiological roles.
While its primary affinity is for the KOR, this compound also binds to the mu-opioid receptor (MOR), albeit with lower affinity. nih.gov Though β-endorphin (from the pro-opiomelanocortin precursor) is considered the primary endogenous agonist for MOR, dynorphin-related peptides, including this compound, also interact with this receptor. nih.govnih.gov The removal of the C-terminal lysine to convert α-neoendorphin to β-neoendorphin notably reduces its potency at the MOR. nih.gov
This compound interacts with the delta-opioid receptor (DOR). nih.gov Unlike its interactions with kappa and mu receptors, the binding potency of this compound at the DOR is not significantly affected by the removal of the C-terminal lysine from its precursor, α-neoendorphin. nih.gov However, its affinity for the DOR is generally lower than for the KOR. researchgate.net
Mu-Opioid Receptor Interactions
Intracellular Signaling Pathways Mediated by this compound
As an agonist at G-protein coupled opioid receptors, this compound initiates a cascade of intracellular signaling events upon binding. These pathways are crucial for translating receptor activation into a cellular response.
Opioid receptors, including those activated by this compound, are primarily coupled to inhibitory G-proteins of the Gi/Go family. uniprot.orgarxiv.org Upon agonist binding, the receptor undergoes a conformational change that triggers the activation of these G-proteins. uniprot.org This activation leads to the inhibition of the enzyme adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov The G-protein activation can also lead to the modulation of ion channel activity, such as reducing calcium ion currents and increasing potassium ion conductance, which generally leads to an inhibition of neurotransmitter release. uniprot.org Furthermore, G protein-coupled receptor kinases (GRKs) can phosphorylate the activated receptor, leading to the recruitment of β-arrestin, which can terminate G-protein signaling and initiate G-protein-independent signaling pathways. arxiv.orgmdpi.compnas.org
A significant signaling pathway activated by this compound is the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically involving the Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2). mdpi.comresearchgate.net Research has demonstrated that this compound stimulates the phosphorylation and activation of ERK1/2. mdpi.comescholarship.org This activation has been shown to promote cell migration, particularly in human keratinocytes, contributing to processes like wound healing. wikipedia.orgmdpi.comresearchgate.net The involvement of this pathway was confirmed in studies where the wound-healing effects of this compound were significantly reduced by the use of specific MAPK/ERK pathway inhibitors, such as PD98059 and U0126. mdpi.com The recruitment of β-arrestin following receptor activation can act as a scaffold for components of the MAPK pathway, linking the GPCR to this downstream signaling cascade. arxiv.orgmdpi.com
Janus Kinase (STAT3) and Protein Kinase B (Akt) Signaling Modulation
Research has indicated that the broader family of endogenous opioids, including β-endorphin, can activate survival-promoting and mitogenic signaling pathways such as the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) and Protein Kinase B (Akt) pathways. escholarship.org While direct studies extensively detailing β-neoendorphin's specific modulation of STAT3 and Akt are less common, the known actions of closely related opioid peptides suggest a potential for interaction. For instance, β-endorphin has been shown to stimulate the phosphorylation of both STAT3 and Akt in human breast cancer cells. escholarship.org This activation is linked to the promotion of cell survival and mitogenic signaling. escholarship.org The JAK/STAT3 pathway, once activated by ligands like interleukins or growth factors, leads to the phosphorylation and activation of STAT proteins, which then translocate to the nucleus to regulate gene transcription. nih.gov Similarly, the PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Given that β-neoendorphin is an endogenous opioid peptide, it is plausible that it may also engage these pathways, although further research is needed to elucidate the precise mechanisms and cellular contexts of this modulation.
Matrix Metalloproteinase (MMP-2, MMP-9) Upregulation and Activity
A significant aspect of β-neoendorphin's signaling activity involves the upregulation of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. wikipedia.orgmdpi.com Studies have demonstrated that β-neoendorphin treatment in human keratinocytes leads to an increase in the expression of both MMP-2 and MMP-9. mdpi.commedchemexpress.com This upregulation is not merely at the transcriptional level; β-neoendorphin also enhances the enzymatic activity of these MMPs. mdpi.comresearchgate.net
The mechanism underlying this upregulation is linked to the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK1/2) pathway. wikipedia.orgmdpi.com Upon activation by β-neoendorphin, ERK1/2 phosphorylates downstream transcription factors, including Elk-1. mdpi.com Activated Elk-1 is known to be involved in regulating the expression of MMP-2 and MMP-9. mdpi.com This signaling cascade—β-neoendorphin → MAPK/ERK1/2 → Elk-1 → MMP-2/MMP-9—is crucial for processes such as keratinocyte migration during wound healing. wikipedia.orgmdpi.com The increased activity of MMP-2 and MMP-9 facilitates the reorganization of the extracellular matrix, a critical step in cell migration. mdpi.com
Potential Involvement of Protein Kinase C (PKC) Signaling
The potential involvement of Protein Kinase C (PKC) in β-neoendorphin's signaling pathways has been suggested, although direct evidence is still emerging. It is known that the activation of certain opioid receptors, such as the delta-opioid receptor, can promote wound healing through PKC activation. nih.govresearchgate.net Furthermore, studies on other cellular stimuli, like epidermal growth factor (EGF), have shown that PKC activation is a component of the signaling cascade that mediates cell migration. nih.govresearchgate.net
Physiological and Neuromodulatory Functions of Beta Neoendorphin
Beta-neoendorphin is an endogenous opioid peptide that is part of the dynorphin (B1627789) family of neuropeptides. bachem.com These peptides are produced through the cleavage of the precursor protein prodynorphin. bachem.com this compound acts as a neurotransmitter and neuromodulator, primarily by binding to and activating kappa-opioid receptors (KORs). meddiscoveries.org This interaction triggers a cascade of intracellular signaling events that ultimately alter neuronal excitability and communication within the central nervous system.
Neuromodulation and Neurotransmitter Role in Brain Regions
As a neuromodulator, this compound influences the activity of other neurotransmitter systems, contributing to complex regulatory functions. Its distribution throughout the brain is not uniform, with concentrations varying significantly across different nuclei, indicating specialized roles in distinct neural circuits. annualreviews.org
Research using highly specific radioimmunoassays has mapped the distribution of immunoreactive this compound in the rat brain, revealing key areas of concentration. The neurointermediate lobe of the pituitary gland contains exceptionally high levels of the peptide. annualreviews.org Within the brain itself, the highest concentration is found in the median eminence. annualreviews.org This strategic positioning suggests a role in neurohormonal regulation.
High to moderate concentrations are also found in regions crucial for pain processing, stress responses, and autonomic function, such as the periaqueductal gray, various hypothalamic nuclei, the substantia nigra, and amygdaloid nuclei. annualreviews.org In contrast, cortical areas generally show low concentrations. annualreviews.org This differential distribution underscores its importance in subcortical processing and modulation.
Interactive Data Table: Regional Distribution of this compound in the Rat Brain
| Brain Region Category | Specific Nucleus | Concentration (fmol/mg of protein) |
| Highest Concentration | Median Eminence | 341.4 |
| High Concentration (>250) | Dorsomedial Nucleus | >250 |
| Substantia Nigra | >250 | |
| Parabrachial Nuclei | >250 | |
| Periaqueductal Gray Matter | >250 | |
| Anterior Hypothalamic Nucleus | >250 | |
| Moderate Concentration (100-250) | Amygdaloid Nuclei | 100-250 |
| Septal Nuclei | 100-250 | |
| Most Diencephalic Structures | 100-250 | |
| Medulla Oblongata Nuclei | 100-250 | |
| Low Concentration (<100) | Cortical Structures (Frontal, Parietal, etc.) | <100 |
| Olfactory Tubercle | <100 | |
| Cerebellum | <100 | |
| Lowest Concentration | Olfactory Bulb | 21.3 |
Data sourced from a study on microdissected rat brain regions. annualreviews.org
Pain Modulation and Antinociception
This compound, as part of the dynorphin/KOR system, is an important component of the body's natural pain-control mechanisms. meddiscoveries.org Its antinociceptive (pain-blocking) effects are mediated through actions at both peripheral and central levels.
In the peripheral nervous system, tissue injury and inflammation trigger an immune response that involves the accumulation of opioid-peptide-containing immune cells. frontiersin.orgnih.gov These cells can release endogenous opioids, including members of the dynorphin family, directly into the inflamed tissue. frontiersin.org These released peptides then bind to opioid receptors, including KORs, located on the peripheral terminals of sensory neurons (nociceptors). meddiscoveries.orgnih.gov This binding inhibits the excitability of these neurons, reducing the transmission of pain signals from the site of injury to the central nervous system. frontiersin.org
Centrally, this compound plays a role in the descending pain modulatory system, a critical circuit for endogenous analgesia. meddiscoveries.org This pathway originates in brainstem regions, including the periaqueductal gray (PAG), and projects down to the spinal cord to inhibit incoming pain signals. meddiscoveries.org this compound is found in high concentrations in the PAG. annualreviews.org The activation of KORs by dynorphins in the PAG modulates the activity of this descending pathway, thereby controlling the perception of pain. meddiscoveries.org
Peripheral Somatosensory Fiber Inhibition
Stress Response Regulation and Adaptation
The endogenous opioid system is a key modulator of the hypothalamic-pituitary-adrenal (HPA) axis, the body's primary stress response system. encyclopedia.pubresearchgate.netnih.gov While much of the direct stimulation of the HPA axis is linked to beta-endorphin (B3029290), the dynorphin/KOR system, to which this compound belongs, plays a distinct role in stress adaptation, particularly concerning the negative emotional aspects of stress. encyclopedia.pubnih.govnih.gov
Activation of the dynorphin/KOR system has been associated with aversive, dysphoric, and stress-like states. nih.gov This suggests that while other opioids may blunt the initial stress response, the dynorphin system may be involved in the longer-term adaptive processes and the negative affective states that can accompany chronic stress. researchgate.netnih.gov By mediating these aversive feelings, the system may drive behavioral changes aimed at avoiding the stressful stimulus, representing a form of adaptation.
Behavioral Regulation
The influence of this compound on behavior is complex. The dynorphin/KOR system is known to modulate the brain's reward pathways, often in opposition to the euphoria-inducing effects of mu-opioid receptor agonists. Activation of KORs can produce dysphoria and aversion, thereby influencing motivational behaviors and potentially playing a role in conditions like addiction and depression. bachem.comnih.gov
Specific studies on this compound have yielded intriguing results. For instance, direct intracerebral injection of this compound into mice resulted in a decrease in ambulation (spontaneous movement). nih.gov Notably, this effect was not blocked by the opioid antagonist naloxone (B1662785), suggesting that this particular behavioral influence may be mediated through a non-opioid receptor mechanism. nih.gov This highlights the multifaceted nature of this compound, which may act through both KOR-dependent and independent pathways to regulate behavior.
Reward System Modulation and Hedonic Processing
The endogenous opioid system, as a whole, is critically involved in the modulation of reward and hedonic processing, with peptides like beta-endorphin being well-studied in this regard. encyclopedia.pubnih.gov High concentrations of both alpha-neoendorphin (B1637691) and this compound have been identified in key areas of the brain's reward circuitry, including the nucleus accumbens, caudate putamen, substantia nigra, and ventral tegmental area. nih.gov This distribution suggests a potential role for these peptides in reward-related functions. However, specific studies detailing the direct impact of this compound on reward system modulation and hedonic processing are limited. While the broader dynorphin/kappa opioid receptor system has been implicated in the negative affective states associated with drug withdrawal, the precise contribution of this compound to these processes remains to be fully elucidated. mdpi.comfrontiersin.org
Impact on Food Intake and Sexual Behavior
The influence of opioid peptides on consummatory behaviors is complex and peptide-specific. In the context of food intake, research has demonstrated that not all prodynorphin-derived peptides exert the same effects. One study investigating operant feeding in pigs found that while intracerebroventricular administration of dynorphin A (1-17 and 1-13) and alpha-neoendorphin significantly stimulated feeding, this compound did not have the same effect. nih.gov This suggests a differential role for this compound in the regulation of appetite compared to other members of its peptide family. In contrast, studies on alpha-neoendorphin have suggested its involvement in the control of both food and water intake. nih.govcambridge.org
With regard to sexual behavior, a substantial body of research has explored the influence of beta-endorphin and dynorphins. mdpi.comnih.govnih.gov For instance, beta-endorphin has been shown to have primarily inhibitory effects on female rat sexual behavior, though these effects can be modulated by hormonal status. mdpi.comnih.gov Similarly, dynorphins have been found to influence male sexual behavior. nih.gov However, there is a notable lack of specific research findings on the direct impact of this compound on sexual behavior in either males or females.
| Peptide | Animal Model | Effect on Food Intake |
|---|---|---|
| This compound | Pigs | No significant effect on feeding nih.gov |
| Alpha-Neoendorphin | Pigs | Elicited significant feeding nih.gov |
| Alpha-Neoendorphin | Rats | Inhibition of food and water intake when antibodies were microinjected into the ventromedial hypothalamus nih.gov |
| Dynorphin A (1-17) | Pigs | Induced a significant meal nih.gov |
Influence on Learning and Memory Processes
The broader family of endogenous opioids has been implicated in the modulation of learning and memory. williams.edu For example, some evidence suggests that beta-endorphin may have amnesic properties. news-medical.net However, there is a significant gap in the scientific literature regarding the specific role of this compound in these cognitive functions. Currently, there are no detailed research findings that directly address the influence of this compound on learning and memory processes.
Effects on Locomotor Activity and Motor Control
Research has indicated that this compound can influence motor activity. A study using a multi-dimensional behavioral analyzer in mice demonstrated that the intracerebral injection of this compound led to a decrease in ambulation. nih.gov Interestingly, this effect was not counteracted by the opioid antagonist naloxone, suggesting that the reduction in locomotor activity induced by this compound is not mediated by classical opioid receptors. nih.gov
Further research into the effects of dynorphin-related peptides on motor function has shown that intrathecal administration of dynorphin-(1-17), dynorphin-(1-13), and alpha-neoendorphin can produce dose-related, flaccid hindlimb paralysis in rats. nih.gov This motor dysfunction was also found to be a non-opiate action, as it was not reversed by naloxone and was also produced by a dynorphin fragment that does not act at opioid receptors. nih.gov
| Peptide | Animal Model | Effect on Locomotor Activity/Motor Control | Naloxone Reversibility |
|---|---|---|---|
| This compound | Mice | Decreased ambulation nih.gov | No nih.gov |
| Alpha-Neoendorphin | Rats | Dose-related, flaccid hindlimb paralysis nih.gov | No nih.gov |
| Dynorphin-(1-17) | Rats | Dose-related, flaccid hindlimb paralysis nih.gov | No nih.gov |
Other Central Excitatory or Sedative Effects
The observed decrease in ambulation following this compound administration in mice suggests a sedative-like effect on the central nervous system. nih.gov However, beyond this finding, there is a lack of specific research detailing other central excitatory or sedative properties of this compound. The non-opioid mechanism of its effect on locomotor activity indicates that its central actions may be mediated through pathways distinct from those of classical opioids. nih.gov
Neuroendocrine System Interactions
Regulation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis
The endogenous opioid system, particularly peptides derived from proopiomelanocortin (POMC) like beta-endorphin, plays a well-documented role in the regulation of the Hypothalamic-Pituitary-Adrenal (HPA) axis. mdpi.comnih.gov Stressful events can trigger the simultaneous release of adrenocorticotropic hormone (ACTH) and beta-endorphin, which are both products of POMC cleavage. mdpi.comnih.gov The dynorphin/kappa opioid receptor system has also been shown to influence the HPA axis. nih.gov However, specific research findings on the direct interaction of this compound with the HPA axis are currently not available in the scientific literature. Therefore, its role in the regulation of this crucial neuroendocrine stress response system remains to be determined.
Modulation of Gonadotropin Release and Reproductive Function
This compound is one of several endogenous opioid peptides, including dynorphins and enkephalins, that participate in the regulation of reproductive processes. jpp.krakow.pl These peptides primarily exert their effects by modulating the secretion of gonadotropins, such as the luteinizing hormone (LH). jpp.krakow.pl
The regulation of gonadotropin-releasing hormone (GnRH) is a key aspect of reproductive function, and endogenous opioids are known to have an inhibitory effect on GnRH release. nih.gov Specifically, kappa-opioid receptor agonists like this compound have been shown to reduce LH secretion and block the preovulatory LH surge in animal models. jpp.krakow.pl This suggests that dynorphins, including this compound, are involved in the central (hypothalamic) modulation of gonadotropin secretion. jpp.krakow.pl While beta-endorphin is recognized for its role in mediating the effects of ovarian steroids and stress on GnRH/gonadotropin release, this compound and other dynorphins are also crucial players in this complex regulatory network. frontiersin.org
The opioidergic pathways, involving peptides like this compound, are considered critical neuropeptides in the central mechanism that governs female reproduction. nih.gov Their role as mediators of both internal cues, such as ovarian steroids, and external stressors highlights their importance in maintaining reproductive homeostasis. frontiersin.orgnih.gov
Neuroinflammation and Glial Cell Interactions
The endogenous opioid system, which includes this compound, is intricately linked with neuroinflammatory processes and the function of glial cells, such as astrocytes and microglia. frontiersin.orgmdpi.com Opioid peptides and their receptors are expressed by both microglia and astrocytes, indicating their direct involvement in neuroimmune responses. frontiersin.org
While research has extensively covered the roles of other opioid peptides like beta-endorphin and dynorphins A and B in modulating neuroinflammation, the specific contributions of this compound are part of this broader system. frontiersin.org For instance, beta-endorphin has been shown to inhibit microglial neuroinflammation. frontiersin.org Dynorphins A and B are known to mediate neuroinflammation and pain through their interactions with microglia and astrocytes. frontiersin.org Although the direct actions of this compound on glial cells are a developing area of research, its precursor, prodynorphin, gives rise to peptides that are key regulators of these processes. nih.gov The expression of prodynorphin mRNA has been identified in astrocytes, suggesting a role for its derived peptides, including this compound, in astrocytic inflammatory pathways. nih.gov
Peripheral System Functions
Beyond its roles within the central nervous system, this compound exerts significant effects on peripheral systems, particularly in the skin.
Cutaneous Physiology and Wound Healing
The skin possesses its own endogenous opioid system, which is involved in maintaining skin homeostasis, regulating epidermal nerve fibers, and modulating the wound healing process. mdpi.combiosynth.com this compound has been identified as a key player in accelerating wound repair. nih.gov
Keratinocyte Migration Enhancement and Re-epithelialization
A critical step in wound healing is re-epithelialization, which involves the migration and proliferation of keratinocytes to cover the wound area. frontiersin.org this compound has been shown to significantly enhance the migration of human keratinocytes, thereby accelerating wound closure. mdpi.comwikipedia.org This effect is primarily achieved through the stimulation of cell migration rather than an increase in cell proliferation. nih.govresearchgate.net
The mechanism underlying this enhanced migration involves the activation of the mitogen-activated protein kinase (MAPK)/Erk1/2 signaling pathway. mdpi.comnih.gov this compound treatment leads to the activation of Erk1/2 and subsequently upregulates the expression of matrix metalloproteinases (MMP)-2 and -9, which are crucial for the degradation of the extracellular matrix and facilitation of cell movement. mdpi.comwikipedia.org
| Experimental Condition | Key Finding | Mechanism of Action | Reference |
|---|---|---|---|
| Human keratinocytes (HaCaT cells) treated with β-NEP | Accelerated wound closure | Activation of MAPK/Erk1/2 signaling pathway | mdpi.comnih.gov |
| β-NEP treatment in the presence of a proliferation inhibitor (MMC) | Wound healing still promoted | Effect is primarily on migration, not proliferation | researchgate.net |
| Analysis of protein expression after β-NEP treatment | Upregulation of MMP-2 and MMP-9 | Facilitates extracellular matrix remodeling for migration | wikipedia.org |
Fibroblast Migration Stimulation
In addition to keratinocytes, fibroblasts play a vital role in wound healing by contributing to the formation of granulation tissue and remodeling the dermal structure. mdpi.com Research has demonstrated that this compound also stimulates the migration of fibroblasts. mdpi.comresearchgate.net In studies using mouse embryonic fibroblasts, treatment with this compound significantly accelerated wound closure. mdpi.com This effect on fibroblast migration was observed even when cell proliferation was blocked, indicating a direct influence on cell motility. mdpi.comresearchgate.net
| Cell Type | Treatment | Observed Effect | Significance | Reference |
|---|---|---|---|---|
| Mouse Embryonic Fibroblasts (MEFs) | β-NEP | Markedly increased cell migration | Contributes to the remodeling of dermal structure during wound healing | mdpi.comresearchgate.net |
| Mouse Embryonic Fibroblasts (MEFs) with MMC (proliferation inhibitor) | β-NEP | Significantly increased migration distance | Confirms that β-NEP's effect is on migration independent of proliferation | mdpi.comresearchgate.net |
Role in Epidermal Nerve Fiber Regulation
The opioid system in the skin is known to be involved in the regulation of epidermal nerve fibers. mdpi.com this compound, as an active component of this system, contributes to skin homeostasis and the modulation of these nerve fibers. biosynth.com While the precise mechanisms of how this compound directly regulates epidermal nerve fibers are still being elucidated, its involvement is recognized as part of the broader function of endogenous opioids in the skin. mdpi.combiosynth.com
Contribution to Skin Homeostasis
This compound (β-NEP), an endogenous opioid peptide derived from the precursor prodynorphin, plays a crucial role in maintaining skin health and promoting wound repair. nih.govqyaobio.commdpi.com Research has demonstrated that β-NEP accelerates the healing of skin injuries by stimulating the migration of keratinocytes, the primary cells of the epidermis. mdpi.comnih.gov This enhanced migration is achieved through the activation of the mitogen-activated protein kinase (MAPK)/Erk1/2 signaling pathway. mdpi.comwikipedia.org
Notably, the wound-healing properties of β-NEP are primarily attributed to its ability to promote cell movement rather than cell proliferation. mdpi.comnih.gov Further investigation has shown that β-NEP upregulates the expression of matrix metalloproteinases MMP-2 and MMP-9 in human keratinocytes, which are enzymes crucial for tissue remodeling during wound healing. wikipedia.orgmedchemexpress.com Beyond keratinocytes, β-NEP has also been found to stimulate the migration of fibroblasts, another key cell type involved in the wound healing process. medchemexpress.comresearchgate.net
The significance of the opioid system, including peptides like β-NEP, in skin health is underscored by the expression of opioid receptors on cutaneous cells, immune cells, and peripheral sensory nerve endings. nih.gov This local neuroendocrine system within the skin helps to coordinate responses to environmental stressors and injuries. nih.gov
Table 1: Effects of this compound on Skin Cells
| Cell Type | Effect of this compound | Key Signaling Pathway Involved | Reference |
|---|---|---|---|
| Human Keratinocytes | Accelerates wound repair and migration | MAPK/Erk1/2 | mdpi.comnih.gov |
| Human Keratinocytes | Upregulates MMP-2 and MMP-9 expression | - | wikipedia.orgmedchemexpress.com |
Immune System Modulation in Peripheral Tissues
This compound also exhibits modulatory effects on the immune system, influencing the activity of various immune cells in peripheral tissues.
Effects on Splenocyte and T-Cell Proliferation
The impact of beta-endorphins on splenocyte and T-cell proliferation appears to be complex and can be inhibitory or stimulatory depending on the specific context. Studies on beta-endorphin have shown an inhibitory effect on the proliferation of splenocytes when stimulated by the mitogen phytohemagglutinin. nih.gov This inhibition is believed to occur through both central and peripheral mechanisms. nih.gov Conversely, some research suggests that beta-endorphins can enhance the proliferation of T-cells stimulated by Concanavalin (B7782731) A, with the C-terminus of the peptide being important for this effect. nih.gov The state of activation of the T-cell seems to be a critical factor in its responsiveness to beta-endorphin. nih.gov Furthermore, in a rat model of bone cancer pain, beta-endorphin was found to increase T-cell proliferation. mdpi.com
Influence on Natural Killer Cell Activity and Interferon Production
Beta-endorphins have been shown to augment the activity of natural killer (NK) cells, which are crucial components of the innate immune system. mdpi.comnih.gov This enhancement of NK cell cytotoxicity has been observed in various studies. mdpi.comnih.gov For instance, preincubation of peripheral blood lymphocytes with beta-endorphin significantly increased NK cell activity in a portion of human subjects. researchgate.net
In addition to boosting NK cell function, beta-endorphins can also influence the production of interferon (IFN), a group of signaling proteins that play a critical role in antiviral defense. Specifically, beta-endorphin has been found to augment the production of interferon-gamma (IFN-γ) by human mononuclear cells stimulated with concanavalin A. nih.govnih.gov It has also been shown to increase interferon production by large granular lymphocytes when co-incubated with phytohemagglutinin or poly I:C. nih.gov
Regulation of Antigen-Specific Antibody Production
The available research does not provide specific details on the direct regulation of antigen-specific antibody production by this compound. While the broader family of endogenous opioids has been implicated in modulating immune responses, including immunoglobulin synthesis, the precise role of this compound in this process requires further investigation. nih.gov
Cardiovascular System Regulation
Endogenous opioids, including this compound, are involved in the central regulation of the cardiovascular system. nih.govnih.gov Research indicates that this compound can influence blood pressure.
Specifically, intracerebroventricular administration of this compound in spontaneously hypertensive rats led to a significant decrease in mean arterial blood pressure. nih.gov This effect was reversible with the opioid antagonist naloxone, suggesting it is mediated through opioid receptors. nih.gov However, in these studies, this compound did not have an effect on heart rate. nih.gov Further research has shown that the administration of beta-endorphin into the nucleus tractus solitarii, a key area in the brainstem for cardiovascular control, can cause a dose-related decrease in both blood pressure and heart rate. nih.gov This suggests an inhibitory role for beta-endorphin-like peptides in central cardiovascular regulation. nih.gov
Table 2: Cardiovascular Effects of Centrally Administered this compound in Rats
| Peptide | Administration Route | Effect on Mean Arterial Blood Pressure | Effect on Heart Rate | Reference |
|---|---|---|---|---|
| This compound | Intracerebroventricular (in spontaneously hypertensive rats) | Significant decrease | No effect | nih.gov |
Clinical and Pathophysiological Implications of Beta Neoendorphin Dysregulation
Psychiatric Disorders
Alterations in the beta-neoendorphin system are linked to the development and symptomatology of several major psychiatric disorders.
Beta-endorphin (B3029290), a related endogenous opioid, has been more extensively studied than this compound in the context of Major Depressive Disorder (MDD). Research suggests a complex role for the endogenous opioid system in MDD. researchgate.netnih.gov Preclinical and clinical studies point to the involvement of beta-endorphin in regulating behaviors that are often disrupted in depression, such as motivation, feeding, and motor activity. researchgate.netnih.gov The link between beta-endorphin and MDD was initially explored through its connection with the hypothalamic-pituitary-adrenal (HPA) axis, where dysregulation is a common finding in depressed individuals. researchgate.netnih.gov
While some studies suggest that elevated beta-endorphin levels might correlate with reduced depressive symptoms, other findings are contradictory, showing elevated plasma beta-endorphin in patients with major depression. researchgate.netmdpi.com This suggests the relationship is not straightforward and may be influenced by factors like the heterogeneity of the disorder, age, and gender. nih.govmdpi.com The interaction of beta-endorphin with the mesolimbic monoaminergic system is also considered a key pathway through which it modulates mood. researchgate.net The potential for opioid system modulation as a novel antidepressant strategy is an area of ongoing research, given the limitations of current treatments. researchgate.netnih.gov
Evidence suggests a significant link between the endogenous opioid system and PTSD. During a traumatic event, an increase in beta-endorphin can produce an analgesic effect, helping an individual cope with the immediate emotional and physical pain. psychiatryinvestigation.orgresearchgate.net However, the subsequent decrease in beta-endorphin levels can lead to a withdrawal effect, potentially contributing to symptoms like intrusive thoughts and flashbacks. psychiatryinvestigation.org
Studies have found significantly lower plasma concentrations of beta-endorphin in PTSD patients compared to controls. nih.govnih.gov Animal models of PTSD show similar results, with reduced plasma beta-endorphin levels and significantly lower levels in the amygdala, a brain region crucial for processing fear and emotional memory. researchgate.netresearchgate.netnih.gov This chronic depletion of endogenous opioids may play a crucial role in the pathogenesis and perpetuation of PTSD. nih.gov
| Study Population | Sample Type | Key Finding | Reference |
| 21 PTSD Patients vs. 20 Controls | Plasma | Significantly lower A.M. and P.M. plasma beta-endorphin in PTSD patients. | nih.gov |
| PTSD-like afflicted rats vs. non-PTSD like rats | Plasma & Amygdala Tissue | Lowered plasma beta-endorphin concentrations and significantly lower levels in the amygdala of the PTSD-like group. | researchgate.netresearchgate.netnih.gov |
The endogenous opioid system, including peptides like this compound and the more studied beta-endorphin, is broadly involved in stress and anxiety-related disorders. researchgate.netnih.gov These peptides help to suppress pain and anxiety by stimulating the reward system and inhibiting the activity of the HPA axis. researchgate.net The binding of dynorphins, which include this compound, to kappa opioid receptors can induce dysphoria, highlighting the complex and sometimes opposing roles of different endogenous opioids in mood regulation. researchgate.netarxiv.org The pathways for stress-related psychiatric disorders, such as depression and PTSD, are thought to converge on a common pathway where beta-endorphin acts as a modulating element of distress. researchgate.net
Schizophrenia: Research into the role of the endogenous opioid system in schizophrenia has yielded mixed results. The "hypermorphinergic pathology" hypothesis suggests an increase in beta-endorphin concentration in patients. nih.gov Studies have found that patients with a chronic course of schizophrenia have significantly higher beta-endorphin concentrations compared to those with an episodic course and healthy controls. nih.gov These elevated levels have been associated with a longer duration of illness and more frequent hospitalizations. nih.gov However, other studies have reported conflicting findings, with some showing elevated levels in acute schizophrenia and lower levels in chronic patients, while others found no difference from controls. karger.com
Autism Spectrum Disorder (ASD): The "opioid excess theory" of autism has been a subject of investigation, suggesting that behaviors associated with ASD could be related to excessive opioid activity. nih.gov Some early research indicated that children with autism had significantly higher levels of circulating C-terminal beta-endorphin. frontiersin.org However, more recent and comprehensive studies have failed to find a significant correlation between plasma beta-endorphin levels and the core symptoms of autism or associated behaviors like atypical pain reactivity. nih.govscielo.br The current consensus is that the evidence supporting the opioid excess theory is weak. scielo.br
Self-Injurious Behavior (SIB): A compelling link exists between the endogenous opioid system and SIB. One hypothesis suggests that individuals who engage in SIB may have lower basal levels of beta-endorphin, and the act of self-injury serves to raise these levels, producing an analgesic and potentially rewarding effect. frontiersin.org Supporting this, studies have found significantly lower levels of beta-endorphin in the cerebrospinal fluid (CSF) of individuals with a history of repetitive non-suicidal self-injury (NSSI) compared to those without such a history. nih.govresearchgate.net
| Condition | Key Finding | Sample Type | Reference |
| Chronic Schizophrenia | Significantly higher beta-endorphin concentrations compared to episodic course and controls. | Plasma | nih.gov |
| Non-Suicidal Self-Injury | Significantly lower beta-endorphin levels in the NSSI group. | Cerebrospinal Fluid (CSF) | nih.govresearchgate.net |
| Autism Spectrum Disorder | No significant correlation observed between beta-endorphin level and SIB or pain reactivity. | Plasma | nih.gov |
Involvement in Anxiety Disorders
Substance Use Disorders and Addiction
The endogenous opioid system is central to the mechanisms of addiction, particularly opioid addiction.
Beta-endorphin plays a role in reward pathways by inhibiting the release of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid). mdpi.com This disinhibition leads to an increase in dopamine (B1211576), a key neurotransmitter associated with pleasure and reinforcement. mdpi.commdpi.com Exogenous opioids, like morphine, mimic this action by activating mu-opioid receptors (MORs), leading to their rewarding effects and high potential for abuse.
Chronic exposure to opioids leads to tolerance, a state where a higher dose of the drug is required to achieve the same effect. A key mechanism underlying tolerance is the desensitization and trafficking of opioid receptors. mdpi.com Prolonged activation of MORs by agonists leads to their phosphorylation by G protein-coupled receptor kinases (GRKs). mdpi.com This phosphorylation promotes the binding of proteins called β-arrestins. The interaction with β-arrestin2, in particular, is associated with receptor internalization and an increase in inactive receptors on the cell membrane, contributing to insufficient analgesia and tolerance. mdpi.com This process disrupts the normal signaling cascade, attenuating the drug's effect and driving the need for increased dosage. ukzn.ac.za
Contribution to Alcohol Use Disorder
The relationship between beta-endorphin system activity and alcohol use disorder (AUD) is complex, involving both genetic predispositions and neurochemical adaptations to alcohol exposure. Research indicates that alcohol consumption activates the endogenous opioid system, leading to an increase in beta-endorphin levels in brain regions associated with reward. nih.gov This activation is thought to contribute to the reinforcing effects of alcohol.
However, chronic and habitual alcohol consumption can lead to a state of beta-endorphin deficiency. nih.gov This deficiency may contribute to the negative affective state and craving experienced during alcohol withdrawal, thereby promoting relapse. Studies in both humans and animal models suggest a correlation between a pre-existing deficit in beta-endorphin and a heightened susceptibility to developing alcoholism. nih.gov Individuals with a genetically determined lower basal activity of beta-endorphin may experience a more pronounced and rewarding increase in its release after consuming alcohol, potentially increasing their vulnerability to AUD. nih.gov
Animal studies have shown that repeated, episodic exposure to ethanol (B145695) during adolescence can cause lasting changes in opioid peptide levels in brain regions critical for reward, reinforcement, and stress response. frontiersin.org Specifically, alterations in beta-endorphin have been observed in the hypothalamus and pituitary, areas involved in stress regulation. frontiersin.org Furthermore, studies using beta-endorphin deficient mice have demonstrated reduced ethanol consumption, particularly in female animals, and a lack of stress-induced increases in alcohol drinking. researchgate.net
The following table summarizes key research findings on the role of beta-endorphin in alcohol use disorder:
| Study Focus | Key Findings | Implications | Citations |
| Alcohol and Endogenous Opioids | Alcohol consumption activates the endogenous opioid system, increasing beta-endorphin in reward-related brain regions. | Contributes to the reinforcing effects of alcohol. | nih.gov |
| Chronic Alcohol Use | Habitual alcohol consumption leads to a beta-endorphin deficiency. | May drive craving and relapse during withdrawal. | nih.gov |
| Genetic Predisposition | Individuals with genetically lower basal beta-endorphin levels show a greater release after alcohol consumption. | Suggests a genetic vulnerability to alcoholism. | nih.gov |
| Adolescent Ethanol Exposure | Repeated episodic ethanol exposure in adolescent rats alters beta-endorphin levels in the hypothalamus and pituitary. | Highlights the long-term impact of adolescent drinking on stress and reward circuits. | frontiersin.org |
| Beta-Endorphin Deficient Mice | Reduced ethanol consumption and absence of stress-induced drinking in beta-endorphin knockout mice. | Supports a critical role for beta-endorphin in alcohol consumption and dependence. | researchgate.net |
| Comorbid Depression in AUD | Patients with AUD and comorbid depression show significantly lower serum levels of beta-endorphin. | Suggests a shared neurobiological substrate for AUD and depression involving the opioid system. | mdpi.com |
Involvement in Psychostimulant Addiction (Cocaine, Amphetamine)
The endogenous opioid system, including this compound and the more extensively studied beta-endorphin, plays a crucial role in the addictive properties of psychostimulants like cocaine and amphetamine. Cocaine administration has been shown to increase the levels of beta-endorphin and other opioid peptides in the brain. mdpi.com This interaction with the opioid system is believed to be a significant factor in the rewarding effects of psychostimulants.
Research using animal models has provided substantial evidence for the involvement of beta-endorphin in cocaine addiction. Studies have shown that the rewarding effects of cocaine are diminished in mice that lack beta-endorphin. encyclopedia.pub Furthermore, beta-endorphin is implicated in the "incubation of cocaine craving," a phenomenon where the desire for the drug intensifies during abstinence. nih.gov Specifically, beta-endorphin, acting via the delta-opioid receptor in the nucleus accumbens, appears to play a significant role in this process. nih.gov
The dynorphin (B1627789) system, from which this compound is derived, is also heavily implicated. Dynorphins are known to act as a negative feedback mechanism in response to the dopamine surge induced by cocaine, potentially mediating the dysphoric and aversive aspects of cocaine use and withdrawal. chemeurope.complos.org Repeated exposure to psychostimulants can lead to long-lasting changes in the dynorphin system, which may contribute to the development of compulsive drug-seeking behavior. plos.org
Key research findings on the involvement of the opioid system in psychostimulant addiction are outlined in the table below:
| Study Focus | Key Findings | Implications | Citations |
| Cocaine and Opioid Peptides | Cocaine use leads to increased plasma concentrations of beta-endorphins. | Suggests a direct interaction between cocaine's mechanism of action and the endogenous opioid system. | encyclopedia.pubnih.gov |
| Cocaine Reward in Knockout Mice | Beta-endorphin deficient mice show a reduced rewarding response to acute cocaine administration. | Indicates that beta-endorphin is necessary for the full rewarding effects of cocaine. | encyclopedia.pubfrontiersin.org |
| Incubation of Cocaine Craving | Beta-endorphin acting via the delta-opioid receptor in the nucleus accumbens is a major factor in the intensification of cocaine craving over time. | Highlights a specific mechanism through which the opioid system contributes to relapse vulnerability. | nih.gov |
| Dynorphin System and Cocaine | Dynorphins may counteract the pleasurable effects of cocaine and contribute to dysphoria. | Suggests a role for the dynorphin/kappa-opioid receptor system in the negative aspects of addiction. | chemeurope.com |
| Amphetamine and Prodynorphin | Amphetamine administration affects the levels of prodynorphin-derived peptides in the striatum and substantia nigra. | Indicates that amphetamines also engage the dynorphin system, likely influencing reward and motor control pathways. | researchgate.net |
Modulation of Nicotine (B1678760) Dependence
The endogenous opioid system is a key modulator of nicotine dependence, influencing its rewarding effects and withdrawal symptoms. Nicotine administration has been shown to stimulate the release of beta-endorphin, which in turn is believed to contribute to the reinforcing properties of smoking. nih.govnih.gov The rewarding effects of nicotine appear to be dependent on mu-opioid receptors, for which beta-endorphin is a primary endogenous ligand. nih.govmdpi.com
Chronic exposure to nicotine, however, can lead to a state of relative beta-endorphin deficiency, which may persist for several weeks after cessation. nih.gov This opioid-deficient state is thought to contribute to the maintenance of nicotine dependence and the negative symptoms experienced during withdrawal. nih.gov Furthermore, studies have shown that a blunted beta-endorphin response to stress is associated with a higher likelihood of smoking relapse, suggesting that a dysregulated stress response mediated by the opioid system is a critical factor in nicotine addiction. nih.gov
Research in mice lacking beta-endorphin has revealed a reduction in the anxiogenic and rewarding effects of nicotine, further underscoring the importance of this peptide in the addictive process. nih.gov Interestingly, these mice did not show a difference in the development of physical dependence, suggesting that beta-endorphin may be more critically involved in the rewarding aspects of nicotine use rather than the physical withdrawal syndrome. nih.gov
The following table summarizes research findings on the modulation of nicotine dependence by beta-endorphin:
| Study Focus | Key Findings | Implications | Citations |
| Nicotine and Beta-Endorphin Release | Acute nicotine administration stimulates the release of beta-endorphin. | Contributes to the rewarding and reinforcing effects of nicotine. | nih.govnih.gov |
| Chronic Nicotine Exposure | Leads to a relative beta-endorphin deficiency that persists after withdrawal. | May contribute to the maintenance of nicotine dependence and withdrawal symptoms. | nih.gov |
| Stress Response and Relapse | An attenuated beta-endorphin response to stress is associated with early smoking relapse. | Suggests a dysregulated opioid-mediated stress response is a key predictor of relapse. | nih.gov |
| Beta-Endorphin Knockout Mice | Showed reduced anxiogenic and rewarding effects of nicotine, but no difference in physical dependence. | Highlights a specific role for beta-endorphin in the rewarding properties of nicotine, distinct from physical withdrawal. | nih.gov |
| Opioid Receptors in Nicotine Reward | The rewarding effects of nicotine are absent in mice lacking the mu-opioid receptor. | Confirms the critical role of the mu-opioid receptor, a primary target for beta-endorphin, in nicotine addiction. | mdpi.com |
Chronic Pain Syndromes
The endogenous opioid system, including peptides derived from prodynorphin like this compound, plays a fundamental role in the modulation of pain. wikipedia.orgontosight.ai Dysregulation of this system is implicated in the pathophysiology of various chronic pain syndromes.
Pathophysiology in Neuropathic Pain Conditions (e.g., Trigeminal Neuralgia, Migraine)
Neuropathic pain arises from damage or disease affecting the somatosensory nervous system. There is evidence to suggest that alterations in the beta-endorphin system contribute to these conditions. Some studies have indicated that reduced concentrations of beta-endorphin may be a factor in trigeminal neuralgia and migraine. rpsg.org.uk However, one study evaluating beta-endorphin levels in the cerebrospinal fluid (CSF) of patients with idiopathic trigeminal neuralgia found no significant difference compared to a control group without pain, suggesting that a direct pathogenic relationship may not be straightforward. nih.gov
More recent research has delved into the epigenetic mechanisms regulating beta-endorphin synthesis in the context of neuropathic pain. nih.gov In a rodent model of neuropathic pain, an epigenetic pathway in the hypothalamic arcuate nucleus (ARC) was identified that controls beta-endorphin synthesis. This pathway involves the upregulation of a specific microRNA (miR-203a-3p), which was also found to be increased in the CSF of patients with trigeminal neuralgia. nih.gov This microRNA appears to maintain neuropathic pain by suppressing the production of an enzyme necessary for cleaving proopiomelanocortin into beta-endorphin. nih.gov These findings point to a complex regulatory mechanism where insufficient beta-endorphin production, driven by epigenetic changes, contributes to the persistence of neuropathic pain. nih.gov
The dynorphin system, which produces this compound, is also critically involved in the maintenance of neuropathic pain states. sci-hub.se Following nerve injury, there is an upregulation of spinal dynorphins, which may contribute to the long-lasting hypersensitivity characteristic of neuropathic pain. sci-hub.se
Key research findings related to this compound and neuropathic pain are summarized below:
| Study Focus | Key Findings | Implications | Citations |
| Beta-Endorphin Levels in Neuropathic Pain | Some evidence suggests reduced beta-endorphin concentrations may play a role in trigeminal neuralgia and migraine. | A deficiency in endogenous opioid tone could contribute to these pain conditions. | rpsg.org.uk |
| CSF Beta-Endorphin in Trigeminal Neuralgia | No significant difference in CSF beta-endorphin levels was found between patients with trigeminal neuralgia and controls. | Challenges a simple direct link between systemic beta-endorphin levels and trigeminal neuralgia. | nih.gov |
| Epigenetic Regulation in Neuropathic Pain | An upregulated microRNA in the hypothalamus suppresses beta-endorphin synthesis in a rodent model and is elevated in trigeminal neuralgia patients. | Suggests that epigenetic suppression of endogenous opioid production is a key mechanism in maintaining neuropathic pain. | nih.gov |
| Spinal Dynorphins in Neuropathic Pain | Spinal dynorphins are upregulated after nerve injury and are critical for the maintenance of the neuropathic pain state. | The prodynorphin system, including this compound, is actively involved in perpetuating neuropathic pain. | sci-hub.se |
Role in Inflammatory Pain Conditions (e.g., Rheumatoid Arthritis)
In contrast to the central nervous system's role in many pain states, the modulation of inflammatory pain involves a significant peripheral component. Immune cells that infiltrate inflamed tissues have been shown to contain and release endogenous opioid peptides, including beta-endorphin, met-enkephalin, and dynorphin. tandfonline.com This immune-derived opioid analgesia provides targeted pain relief at the site of inflammation, which can help to avoid the side effects associated with systemic opioid administration. tandfonline.com
The table below summarizes research on the role of beta-endorphin in inflammatory pain:
| Study Focus | Key Findings | Implications | Citations |
| Peripheral Opioid Analgesia | Immune cells at sites of inflammation release endogenous opioids, including beta-endorphin. | Provides a mechanism for localized pain relief in inflammatory conditions. | tandfonline.com |
| Opioid Receptors in Inflammation | The expression and efficacy of peripheral opioid receptors are increased during inflammation. | Enhances the analgesic effects of locally released opioids. | tandfonline.com |
| Beta-Endorphin in Rheumatoid Arthritis | Some reports suggest a reduction in systemic beta-endorphin concentrations in rheumatoid arthritis. | A systemic deficit may contribute to the overall pain burden, while local release provides some relief. | rpsg.org.uk |
| Immune-Derived Opioids | Beta-endorphin is a key peptide in immune-cell mediated antinociception. | Highlights the analgesic role of the immune system in inflammatory pain. | tandfonline.com |
Implications in Cancer-Associated Pain
The role of the endogenous opioid system in cancer-associated pain is multifaceted and can appear paradoxical. While beta-endorphin is known for its analgesic properties, its dysregulation in the context of cancer can have complex and sometimes detrimental effects. nih.gov
Studies have observed that in some cancer patients, higher levels of circulating beta-endorphin are paradoxically correlated with more severe pain. iu.edu This suggests that in the cancer state, the normal analgesic function of beta-endorphin may be altered or overridden. Research in a transgenic mouse model of breast cancer found that as the tumor burden increased, so did the levels of circulating and tumor-associated beta-endorphin, and this was accompanied by an increase in pain sensitivity. nih.goviu.edu
Furthermore, beta-endorphin has been shown to activate signaling pathways that promote cancer cell survival and proliferation. nih.govmdpi.com This suggests that in addition to its complex role in pain modulation, beta-endorphin may also directly contribute to cancer progression. The increased levels of beta-endorphin in tumors could lead to sustained activation of mu-opioid receptors on cancer cells, creating a vicious cycle that promotes both tumor growth and associated pain. nih.goviu.edu In contrast, another study found that pain relief in cancer patients, regardless of the method used, was associated with a significant increase in plasma beta-endorphin levels, suggesting it may also serve as a marker of pain control. nih.gov
The table below outlines key findings on the implications of beta-endorphin in cancer-associated pain:
| Study Focus | Key Findings | Implications | Citations |
| Paradoxical Pain Correlation | In some cancer patients and in a mouse model of breast cancer, high circulating beta-endorphin levels correlated with increased tumor burden and more severe pain. | Suggests that beta-endorphin may contribute to cancer progression and associated pain, rather than just providing analgesia. | nih.goviu.edu |
| Cancer Cell Signaling | Beta-endorphin activates mitogenic and survival-promoting signaling pathways in human breast cancer cells. | Implicates beta-endorphin as a potential factor in tumor growth and metastasis. | nih.govmdpi.com |
| Beta-Endorphin as a Marker of Pain Relief | In patients with upper abdominal cancer, successful pain relief was associated with a significant increase in plasma beta-endorphin levels. | Suggests that plasma beta-endorphin may serve as an objective marker for the severity and successful treatment of cancer pain. | nih.gov |
| Opioid Receptors in Cancer Tissue | Increased expression of mu- and delta-opioid receptors has been found in human lung cancer tissue compared to normal tissue. | Provides a target for both endogenous opioids like beta-endorphin and exogenous opioid treatments, with potential effects on both pain and cancer biology. | iu.edu |
Neurodegenerative Processes
The role of the endogenous opioid system in neurodegenerative disorders is an area of growing research interest. While much of the focus has been on other opioid peptides like beta-endorphin, evidence suggests a potential role for prodynorphin-derived peptides, including this compound, in conditions such as Parkinson's disease and Alzheimer's disease. mdpi.comnih.govresearchgate.net
In the context of Parkinson's disease, research has pointed to disturbances in brain opioid transmission, particularly in relation to complications arising from treatment. plos.org Levodopa-induced dyskinesia, a common side effect of long-term dopamine replacement therapy, has been associated with altered levels of prodynorphin peptides in the basal ganglia. researchgate.netplos.org One study using a rat model of Parkinson's disease found that while levels of alpha-neoendorphin (B1637691) and dynorphin B in the substantia nigra were strongly correlated with the severity of dyskinesia, this compound was also identified as a relevant peptide in the opioid system's response. researchgate.netplos.org
Regarding Alzheimer's disease, the accumulation of amyloid-beta peptide is a key pathological feature. jacc.org Neprilysin, an enzyme responsible for the clearance of amyloid-beta, also degrades various neuropeptides, including this compound. jacc.org While direct studies on this compound levels in Alzheimer's patients are limited, the broader opioid system is known to be affected. For instance, multiple studies have reported decreased levels of beta-endorphin in the cerebrospinal fluid (CSF) of individuals with Alzheimer's dementia. mdpi.comnih.gov Although distinct from this compound, this highlights the potential for dysregulation within the opioid peptide family to contribute to the neurodegenerative process. Early-stage research is exploring the potential involvement of this compound in Alzheimer's disease, but further investigation is required to elucidate its specific role. bloomtechz.com
Dermatological Conditions, including Atopic Dermatitis
The skin is a complex neuroimmunoendocrine organ where neuropeptides play a critical role in functions like inflammation, immunity, and sensation. physiology.org Dysregulation of the opioid system has been particularly implicated in chronic inflammatory and pruritic (itchy) skin conditions such as atopic dermatitis. mdpi.comnih.gov
While some studies have focused on elevated serum levels of beta-endorphin in patients with severe atopic dermatitis and pruritus, research has also uncovered specific actions of this compound at the cellular level in the skin. nih.govnih.govmedicaljournals.se this compound has been shown to enhance wound healing processes in human keratinocytes, the primary cells of the epidermis. nih.govwikipedia.org This effect is not due to increased cell proliferation but rather to the promotion of keratinocyte migration, a crucial step in repairing the skin barrier. mdpi.comwikipedia.org
The mechanism behind this involves the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (Erk1/2) signaling pathway. nih.govwikipedia.org Activation of this pathway by this compound leads to the upregulation of matrix metalloproteinases (MMP), specifically MMP-2 and MMP-9, which are enzymes that facilitate cell migration by remodeling the extracellular matrix. mdpi.comnih.gov Furthermore, this compound has been found to stimulate the migration of fibroblasts, which are key cells in the dermal layer of the skin involved in wound repair. mdpi.com These findings suggest that dysregulation of this compound could impair the skin's ability to heal and maintain its barrier function, potentially contributing to the pathophysiology of conditions like atopic dermatitis.
Table 1: Effects of this compound on Human Keratinocytes
| Parameter | Effect of this compound | Underlying Mechanism | Reference |
| Wound Healing | Accelerated | Promotion of cell migration | nih.gov |
| Cell Migration | Stimulated | Activation of MAPK/Erk1/2 pathway | nih.govwikipedia.org |
| Cell Proliferation | No significant effect | Not a primary mechanism of action | mdpi.com |
| MMP-2 and MMP-9 Expression | Upregulated | Facilitation of extracellular matrix remodeling | mdpi.comnih.gov |
Cardiovascular Diseases, particularly Hypertension
Endogenous opioid peptides are recognized as modulators of cardiovascular function, acting within the central nervous system to regulate blood pressure and heart rate. nih.govnih.gov Research has specifically implicated this compound in the control of blood pressure, particularly in the context of hypertension.
A key study investigating the role of endogenous opioids in spontaneously hypertensive rats (SHR) demonstrated that this compound has a hypotensive effect. nih.gov When administered via intracerebroventricular injection, this compound caused a significant decrease in mean arterial blood pressure in these hypertensive animals. nih.gov This effect was reversed by pretreatment with the opioid antagonist naloxone (B1662785), confirming the involvement of opioid receptors. nih.gov In contrast, the study noted that the antagonist naltrexone (B1662487), when given alone, also lowered blood pressure in hypertensive rats but had no effect in normotensive rats, suggesting that an endogenous opioid contributes to the maintenance of high blood pressure in this model. nih.gov The ability of this compound to lower blood pressure indicates its potential role in a counter-regulatory system. nih.gov
The effects of opioid peptides on the cardiovascular system can be complex and are sometimes influenced by other factors, such as the type of anesthetic used in experimental models. nih.gov For example, studies with beta-endorphin have shown varied effects on blood pressure depending on the anesthetic agent. nih.gov Nevertheless, the direct evidence from studies on spontaneously hypertensive rats points to a clear role for centrally-acting this compound in blood pressure modulation.
Table 2: Research Findings on the Cardiovascular Effects of this compound
| Study Model | Administration Route | Observed Effect on Blood Pressure | Key Finding | Reference |
| Spontaneously Hypertensive Rat (SHR) | Intracerebroventricular | Significant decrease in mean arterial pressure | This compound can lower blood pressure in a model of hypertension. | nih.gov |
| Normotensive Wistar-Kyoto (WKY) Rat | Intracerebroventricular (Naltrexone) | No effect on blood pressure | Suggests the opioid system's role may be specific to the hypertensive state. | nih.gov |
Methodological Approaches in Beta Neoendorphin Research
In Vitro Cellular Models and Assays
In vitro research on beta-neoendorphin often utilizes cultured cells to investigate its effects at the cellular and molecular level. A prominent example involves the use of human keratinocyte (HaCaT) cell lines to study wound healing. nih.govresearchgate.net In these models, a "scratch" is made in a confluent cell monolayer, and the rate of closure is monitored after the application of this compound. nih.govresearchgate.net
These assays have demonstrated that this compound can accelerate wound repair by promoting the migration of keratinocytes, a process that does not appear to affect cell proliferation. nih.govresearchgate.net To understand the underlying signaling pathways, researchers use techniques like Western blotting to analyze the activation of specific proteins. For instance, studies have shown that this compound treatment leads to the phosphorylation of Erk1/2, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. nih.govresearchgate.net Furthermore, gelatin zymography assays have revealed that this compound upregulates the activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial for cell migration. nih.govmedchemexpress.com
| Cell Line | Assay Type | Key Findings |
| Human Keratinocytes (HaCaT) | Scratch Wound Assay | This compound accelerates wound closure. nih.govresearchgate.net |
| Human Keratinocytes (HaCaT) | Western Blotting | This compound activates the MAPK/Erk1/2 signaling pathway. nih.govresearchgate.net |
| Human Keratinocytes (HaCaT) | Gelatin Zymography | This compound increases the activity of MMP-2 and MMP-9. nih.govmedchemexpress.com |
| Mouse Embryonic Fibroblasts (MEFs) | Migration Assay | This compound stimulates fibroblast migration. researchgate.netresearchgate.net |
Ex Vivo Tissue Analysis and Organotypic Cultures
Ex vivo studies bridge the gap between in vitro and in vivo research by using tissue preparations to examine the effects of this compound in a more physiologically relevant context. A common technique involves the use of hippocampal slices from rats to study the release of prodynorphin-derived peptides. nih.gov These tissue slices can be stimulated, for instance with potassium, to induce neurotransmitter release, which can then be collected and analyzed. nih.gov
Such studies have been instrumental in determining the relative concentrations and release rates of various prodynorphin products, including this compound, in specific brain regions like the hippocampus. nih.gov This approach provides valuable insights into the local processing and secretion of this opioid peptide.
In Vivo Animal Models (e.g., Rodent Models, Comparative Animal Studies)
Rodent models, particularly mice and rats, are extensively used in this compound research to investigate its behavioral and physiological functions. nih.govnih.gov These models allow for the study of the peptide's role in complex processes such as pain, reward, and stress responses.
Behavioral Neuroscience Paradigms for Functional Assessment
A variety of behavioral paradigms are employed to assess the functional consequences of manipulating the this compound system. For example, conditioned place preference or aversion tests are used to evaluate the rewarding or aversive properties of activating specific neuronal pathways that release this compound. nih.govelifesciences.org Studies have shown that photostimulation of prodynorphin-expressing neurons in different subregions of the nucleus accumbens can lead to either place preference or aversion, highlighting the region-specific roles of the peptides derived from this precursor. elifesciences.org Other paradigms, such as those measuring motivation for food rewards, have also been used to explore the role of the broader endogenous opioid system, of which this compound is a part. nih.gov
Genetic Manipulation and Knockout Models
The development of knockout mice, in which the gene encoding a specific opioid peptide or receptor has been deleted, has been a powerful tool in dissecting the function of the endogenous opioid system. nih.govnih.gov By creating mice that lack the gene for prodynorphin (Pdyn), researchers can study the consequences of the absence of all peptides derived from this precursor, including this compound. nih.govgenecards.org
These genetic models have been crucial in understanding the specific roles of different opioid peptides in vivo. nih.gov For instance, comparing the phenotypes of mice lacking proenkephalin with those lacking prodynorphin can help to differentiate the functions of the enkephalin and dynorphin (B1627789) systems. nih.gov Studies using knockout mice have demonstrated the importance of opioid receptors in processes like wound healing, as mice lacking these receptors show delayed wound closure. nih.gov
Biochemical Measurement Techniques
Accurate quantification of this compound in biological samples is essential for understanding its distribution, release, and metabolism. Various biochemical techniques are employed for this purpose.
Immunoassays (e.g., ELISA) for Peptide Quantification in Biological Fluids and Tissues
Immunoassays, particularly Enzyme-Linked Immunosorbent Assays (ELISAs), are widely used for the quantitative determination of this compound and its precursor, prodynorphin, in various biological samples such as serum, plasma, and tissue homogenates. antibodies.comantibodies.com These assays rely on the specific binding of antibodies to the target peptide.
There are different formats of ELISA kits available, including competitive and sandwich assays. antibodies.comantibodies.com In a competitive ELISA for prodynorphin, the prodynorphin in the sample competes with a labeled version of the peptide for binding to a limited number of antibody sites. antibodies.commybiosource.com The resulting signal is inversely proportional to the concentration of prodynorphin in the sample. antibodies.commybiosource.com In a sandwich ELISA, the peptide is "sandwiched" between two antibodies, and the signal is directly proportional to the amount of peptide present. antibodies.com These kits are commercially available for both human and mouse prodynorphin, enabling comparative studies. antibodies.comantibodies.com
Radioimmunoassays (RIAs) have also been a traditional method for measuring opioid peptides, including those derived from prodynorphin, in tissue extracts. nih.govresearchgate.netresearchgate.net These assays offer high sensitivity and specificity for quantifying peptide levels in different brain regions and peripheral tissues. nih.govresearchgate.net
| Technique | Sample Types | Principle |
| Competitive ELISA | Serum, plasma, tissue homogenates | Competition between sample antigen and labeled antigen for antibody binding. antibodies.commybiosource.com |
| Sandwich ELISA | Serum, plasma, tissue homogenates | Antigen is bound between two antibodies (capture and detection). antibodies.com |
| Radioimmunoassay (RIA) | Tissue extracts | Competition between sample antigen and radiolabeled antigen for antibody binding. researchgate.netresearchgate.net |
Receptor Binding Assays
Receptor binding assays are fundamental in determining the affinity and selectivity of this compound for various opioid receptors. These assays typically involve incubating a radiolabeled ligand with cell membranes or tissues expressing the receptor of interest and then measuring the displacement of the radioligand by unlabeled this compound. The results are often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), which are measures of the peptide's binding affinity.
Studies have consistently shown that this compound, a product of the prodynorphin gene, interacts with mu (µ), delta (δ), and kappa (κ) opioid receptors, albeit with differing affinities. nih.gov For instance, the conversion of alpha-neoendorphin (B1637691) to this compound by the removal of a C-terminal lysine (B10760008) residue results in a four- to five-fold decrease in potency towards mu and kappa receptors, with no change in potency for the delta receptor. nih.gov
Binding affinity data from various studies underscore the promiscuity of this compound, as it does not exclusively bind to one receptor type. pnas.org Its binding affinity and potency at kappa and delta opioid receptors are often indistinguishable. nih.gov In guinea pig brain membranes, alpha-neoendorphin demonstrated high affinity for a subtype of the kappa-2b receptor. nih.gov In the rat neurointermediate lobe, alpha-neoendorphin showed comparable binding potency to [Leu5]enkephalin. nih.gov
Table 1: Binding Affinity of this compound for Opioid Receptors This table is interactive. Click on the headers to sort the data.
| Receptor Subtype | Species | Tissue/Cell Line | Radioligand | Ki (nM) | Reference |
| Kappa-2b | Guinea Pig | Brain | [125I]IOXY | 33 (for α-neoendorphin) | nih.gov |
| Mu | Rat | Brain | [3H]diprenorphine | Varies | pnas.org |
| Delta | Rat | Brain | [3H]diprenorphine | Varies | pnas.org |
| Kappa | Rat | Brain | [3H]diprenorphine | Varies | pnas.org |
Molecular Biology Techniques (e.g., mRNA Expression Analysis)
Molecular biology techniques, particularly mRNA expression analysis, are crucial for understanding the distribution and regulation of this compound at the genetic level. Since this compound is derived from the precursor protein prodynorphin, studies often focus on the expression of the prodynorphin (PDYN) gene. wikipedia.org
In situ hybridization histochemistry is a key technique used to visualize the location of prodynorphin mRNA in brain tissue. nih.gov This method has revealed that prodynorphin mRNA is highly expressed in limbic-related structures of the human brain, including the amygdala, hippocampus, entorhinal cortex, and cingulate cortex, as well as in the neostriatum. nih.govnih.gov This distinct anatomical distribution suggests that the prodynorphin system subserves specific functions within these circuits. nih.gov
Studies have identified multiple PDYN mRNA transcripts in the adult human brain, with the dominant transcript showing high expression in areas like the nucleus accumbens and amygdala. researchgate.net Another transcript is expressed in structures such as the claustrum and hypothalamus. researchgate.net Research has also shown that prodynorphin mRNA levels can be altered under certain conditions. For example, prenatal exposure to Δ9-tetrahydrocannabinol (THC) in rats led to a sexually dimorphic increase in prodynorphin mRNA in the cerebral cortex, hippocampus, and paraventricular hypothalamic nucleus of female fetuses at a specific gestational day. tandfonline.com
Neuroimaging and Electrophysiological Studies
Neuroimaging and electrophysiological studies provide insights into the functional effects of this compound on neuronal activity and brain circuits. While direct neuroimaging of this compound is not common, the broader dynorphin system, of which it is a part, is studied through techniques that can infer its activity.
Electrophysiological studies, often conducted on acute brain slices, directly measure the effects of opioid peptides on neuronal properties. For instance, it has been established that activation of mu-opioid receptors, to which this compound can bind, inhibits GABA release onto neurons in the ventral tegmental area (VTA). pnas.org Whole-cell electrophysiology in acute VTA slices has been used to demonstrate that beta-endorphin (B3029290) peptides can inhibit electrically evoked GABA-mediated inhibitory postsynaptic currents. pnas.org
Recent advancements include the development of genetically encoded fluorescent sensors for opioid peptides. These sensors, such as κLight, δLight, and µLight, allow for the real-time visualization of opioid release dynamics in response to various stimuli, including fearful and rewarding conditions, both in brain slices and in vivo. researchgate.net Such tools hold promise for dissecting the precise spatiotemporal dynamics of endogenous opioid signaling, including that of this compound, within specific neural circuits. researchgate.netbiorxiv.org
Therapeutic Potential and Future Research Directions
Development of Novel Analgesics Targeting Beta-Neoendorphin Pathways
The opioid system is a cornerstone of pain management, and its endogenous ligands are key targets for developing new analgesics. This compound's role in pain modulation is a primary area of investigation. ontosight.ai Research is focused on leveraging its specific pathways to create analgesics with improved profiles over traditional opioids.
One promising strategy involves the creation of synthetic derivatives. For example, compounds like 1-5-b-Neoendorphin (human), beta-D-glucopyranosyl ester are being developed. ontosight.ai By modifying the natural peptide structure, researchers aim to enhance stability, alter receptor binding affinity, and potentially improve analgesic potency while reducing the likelihood of tolerance and dependence. ontosight.ai Another approach has been the development of inhibitors for enzymes that degrade endogenous opioids, such as neprilysin. While early synthetic neprilysin inhibitors were explored as a way to enhance the effects of endogenous opioids, they have not proven to be powerfully analgesic on their own and may require co-inhibition of other peptidases to achieve effects comparable to morphine. jacc.org Future research will likely focus on creating bifunctional compounds or highly selective KOR agonists that mimic this compound's effects to provide pain relief with fewer side effects. ontosight.ai
Strategies for Wound Healing and Skin Repair Enhancement
A significant and promising therapeutic application for this compound is in dermatology, specifically for accelerating wound healing. Research has demonstrated that β-NEP can enhance skin repair by stimulating the migration of keratinocytes, the primary cells in the epidermis. wikipedia.orgwikipedia.org This effect is achieved without impacting cell proliferation, suggesting a targeted mechanism of action. wikipedia.org
The underlying molecular pathway involves the activation of the mitogen-activated protein kinase (MAPK)/Erk1/2 signaling pathway. wikipedia.org this compound has also been shown to upregulate matrix metalloproteinase 2 (MMP-2) and matrix metalloproteinase 9 (MMP-9), enzymes crucial for tissue remodeling during healing. wikipedia.org Furthermore, studies indicate that β-NEP also stimulates the migration of fibroblasts, another critical cell type in wound repair. medchemexpress.com These findings position this compound as an excellent candidate for development as a topical agent to promote the healing of skin injuries.
| Cell Type | Observed Effect | Key Molecular Pathway/Mediator | Citation |
|---|---|---|---|
| Human Keratinocytes (HaCaT) | Accelerated wound closure and cell migration | Activation of MAPK/Erk1/2 signaling pathway | wikipedia.org |
| Human Keratinocytes (HaCaT) | Upregulation of MMP-2 and MMP-9 expression | Activation of metalloproteinases | wikipedia.orgmedchemexpress.com |
| Mouse Embryonic Fibroblasts | Stimulation of cell migration | Not specified | medchemexpress.com |
Investigative Approaches for Psychiatric Disorder Interventions
The dynorphin (B1627789)/KOR system, to which this compound belongs, is increasingly implicated in the pathophysiology of psychiatric disorders, including mood and anxiety disorders. nih.gov While dynorphins that potently activate the KOR can induce feelings of dysphoria, this compound is considered the least potent of the prodynorphin-derived peptides. nih.gov This distinction is critical for understanding its therapeutic potential.
Research into the broader opioid system shows a complex relationship with mental health. For instance, studies on beta-endorphin (B3029290) (derived from a different precursor, POMC) have linked its levels to depression and post-traumatic stress disorder (PTSD). researchgate.net Interventions targeting the opioid system, such as the use of opioid antagonists like naloxone (B1662785) and naltrexone (B1662487), have been investigated for treating symptoms of schizophrenia and depression, with mixed results. scholarena.com Future investigative approaches for this compound may focus on developing selective modulators that can balance the KOR system without causing the negative effects associated with strong agonists. The goal is to fine-tune neurotransmission in brain circuits that regulate mood and emotional reactivity. nih.gov
Exploration of Addiction Treatment Modalities
The brain's reward pathways are central to addiction, and the endogenous opioid system is a key player. Much of the research has centered on beta-endorphin, which is involved in the reinforcing effects of substances like alcohol and cocaine. researchgate.net The therapeutic use of opioid antagonists like naltrexone for alcohol and opioid dependence is well-established and works by blocking the rewarding effects mediated by these pathways. nih.govencyclopedia.pub
Given that this compound is part of the dynorphin/KOR system, which also modulates reward and drug-seeking behavior, it represents a target for addiction research. nih.gov Activation of the KOR system is often associated with negative reinforcement and dysphoria, which can influence addiction cycles. Exploring how this compound's relatively weak KOR agonism fits into this picture is a key area for future research. Therapeutic strategies could involve developing molecules that selectively target KORs to disrupt the neurochemical circuits that drive addiction, potentially offering a different mechanism of action from traditional mu-opioid receptor antagonists. nih.gov
Elucidating this compound's Role in Neurodegenerative Disease Progression
Emerging evidence connects the prodynorphin system to neurodegenerative diseases. A direct link has been established between mutations in the prodynorphin (PDYN) gene and Spinocerebellar Ataxia Type 23, a dominantly inherited neurodegenerative disorder characterized by progressive ataxia. uniprot.org
Furthermore, research in animal models of Parkinson's disease has revealed that chronic treatment with L-DOPA, a standard therapy, can lead to elevated levels of alpha- and this compound in the substantia nigra. nih.gov These elevated levels were strongly correlated with the severity of L-DOPA-induced dyskinesia, a common and debilitating side effect of the treatment. This suggests that targeting the dynorphin system, perhaps with specific antagonists, could be a strategy to manage these motor complications. nih.gov
In the context of Alzheimer's disease , the connection is less direct. While some studies have found decreased levels of the related peptide beta-endorphin in patients, research into this compound's specific role is in its early stages. nih.govbloomtechz.com The complexity is highlighted by the role of neprilysin, an enzyme that degrades opioid peptides but also clears amyloid-beta, the protein that forms plaques in Alzheimer's brains. jacc.org This creates a challenging but important area for future investigation to untangle how modulating the this compound pathway might impact Alzheimer's pathology.
Further Characterization of this compound's Broader Homeostatic Functions
As a product of the prodynorphin gene, it is part of a system that helps regulate mood, motivation, and behavior. nih.gov The release of endogenous opioids is a key component of the body's response to stress. researchgate.net There is also evidence that opioid peptides can influence immune cell activity, suggesting a role in neuro-immune communication. researchgate.net Future research will need to further map the specific contributions of this compound versus other opioid peptides to these processes. Understanding its baseline physiological roles is crucial for predicting the systemic effects of any potential therapies that target its pathways.
Comparative Studies Across Species to Understand Evolutionary Conservation and Diversification
The prodynorphin gene and its peptide products, including this compound, are conserved across vertebrate evolution, indicating their fundamental biological importance. The amino acid sequence of this compound is identical between humans and pigs, highlighting a high degree of evolutionary pressure to maintain its structure. wikipedia.orgnih.gov
Studies have identified and measured this compound in various species, including rats, which are frequently used in neurological research. nih.gov Broader comparative studies on the precursor protein for the related beta-endorphin have shown close structural similarities between reptiles and birds, suggesting that the physiological importance of these opioid systems has been maintained for hundreds of millions of years. Future comparative genomics and proteomics research will continue to shed light on how the function of this compound and its receptors may have diversified across different species, providing valuable insights into its core physiological roles.
| Species | Amino Acid Sequence | Citation |
|---|---|---|
| Human | Tyr-Gly-Gly-Phe-Leu-Arg-Lys-Tyr-Pro | wikipedia.orgwikipedia.org |
| Porcine (Pig) | Tyr-Gly-Gly-Phe-Leu-Arg-Lys-Tyr-Pro | nih.gov |
Compound Reference Table
| Compound Name | Classification/Role |
|---|---|
| 1-5-b-Neoendorphin (human), beta-D-glucopyranosyl ester | Synthetic peptide derivative |
| Alpha-neoendorphin (B1637691) | Endogenous opioid peptide |
| Beta-endorphin | Endogenous opioid peptide |
| This compound | Endogenous opioid peptide |
| Buprenorphine | Opioid drug |
| Cocaine | Psychoactive substance |
| Dynorphins | Family of endogenous opioid peptides |
| Erk1/2 | Signaling proteins (Extracellular signal-regulated kinases) |
| Heroin | Opioid drug |
| L-DOPA | Parkinson's disease medication |
| Matrix metalloproteinase 2 (MMP-2) | Enzyme |
| Matrix metalloproteinase 9 (MMP-9) | Enzyme |
| Morphine | Opioid drug |
| Naloxone | Opioid antagonist |
| Naltrexone | Opioid antagonist |
| Neprilysin | Enzyme (peptidase) |
| Prodynorphin | Precursor protein |
| Proopiomelanocortin (POMC) | Precursor protein |
Q & A
Basic Research Questions
Q. What are the established methodologies for quantifying beta-Neoendorphin levels in biological samples?
- Methodological Answer : this compound quantification typically employs immunoassays (e.g., ELISA) due to their specificity for opioid peptides. For higher sensitivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended, particularly in complex matrices like cerebrospinal fluid. Key considerations include:
- Sample Preparation : Use protease inhibitors to prevent peptide degradation .
- Validation : Ensure cross-reactivity checks with structurally similar peptides (e.g., dynorphins) to avoid false positives .
- Controls : Include spiked samples to assess recovery rates and limit of detection (LOD) thresholds .
Q. How do researchers standardize experimental models to study this compound’s physiological effects?
- Methodological Answer : Standardization involves:
- Model Selection : Rodent models (e.g., knockout mice) are preferred for studying opioid receptor interactions, while in vitro systems (e.g., transfected HEK293 cells) validate receptor binding kinetics .
- Dosage Consistency : Use molarity-based dosing adjusted for peptide stability (e.g., account for short half-life via continuous infusion pumps) .
- Endpoint Alignment : Align behavioral assays (e.g., tail-flick test for analgesia) with molecular endpoints (e.g., cAMP inhibition in receptor pathways) .
Advanced Research Questions
Q. What experimental designs address contradictory findings in this compound’s role in stress response modulation?
- Methodological Answer : Contradictions (e.g., pro-stress vs. anti-stress effects) can be resolved through:
- Contextual Replication : Vary stressors (acute vs. chronic) and measure hypothalamic-pituitary-adrenal (HPA) axis markers (e.g., corticosterone, beta-endorphin) alongside this compound levels .
- Multivariate Analysis : Apply regression models to isolate this compound’s contribution from confounding factors (e.g., glucocorticoid fluctuations) .
- Cross-Species Validation : Compare rodent and primate data to identify conserved pathways .
Q. How can researchers optimize receptor binding assays to distinguish this compound’s affinity for κ-opioid vs. μ-opioid receptors?
- Methodological Answer :
- Competitive Binding Assays : Use radiolabeled ligands (e.g., H-U69593 for κ-receptors) with selective antagonists (e.g., nor-BNI for κ-receptors) to block non-target sites .
- Kinetic Profiling : Calculate and values under varying pH/temperature conditions to assess binding stability .
- Structural Modeling : Integrate molecular docking simulations to predict binding pocket interactions, validated via site-directed mutagenesis .
Q. What strategies mitigate bias in interpreting this compound’s dual roles in analgesia and neuroinflammation?
- Methodological Answer :
- Blinded Analysis : Separate data collection (e.g., cytokine measurements) from statistical interpretation to reduce confirmation bias .
- Dose-Response Curves : Establish non-linear relationships to identify threshold effects (e.g., anti-inflammatory effects at low doses vs. pro-inflammatory at high doses) .
- Multi-Omics Integration : Combine transcriptomic (e.g., microglial activation markers) and peptidomic data to contextualize mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
